molecular formula C14H17N B8726592 2'-Methylspiro[cyclohexane-1,3'-indole] CAS No. 13141-50-9

2'-Methylspiro[cyclohexane-1,3'-indole]

Cat. No.: B8726592
CAS No.: 13141-50-9
M. Wt: 199.29 g/mol
InChI Key: ZUGVGHVFSDZSNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2'-Methylspiro[cyclohexane-1,3'-indole] is a useful research compound. Its molecular formula is C14H17N and its molecular weight is 199.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2'-Methylspiro[cyclohexane-1,3'-indole] suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2'-Methylspiro[cyclohexane-1,3'-indole] including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

13141-50-9

Molecular Formula

C14H17N

Molecular Weight

199.29 g/mol

IUPAC Name

2'-methylspiro[cyclohexane-1,3'-indole]

InChI

InChI=1S/C14H17N/c1-11-14(9-5-2-6-10-14)12-7-3-4-8-13(12)15-11/h3-4,7-8H,2,5-6,9-10H2,1H3

InChI Key

ZUGVGHVFSDZSNW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C13CCCCC3

Origin of Product

United States

Synthesis routes and methods

Procedure details

1-Ethynyl-1-cyclohexanol (1.242 g, 10 mmol), aniline (0.931 g, 10 mmol), Ru3(CO)12 (32.0 mg, 0.05 mmol) and aniline hydrochloride (0.259 g, 2.0 mmol) were placed in a 10 ml round-bottomed flask, and the mixture was stirred at 120° C. for 12 hours. After cooling, dichloromethane (3 mL) was added, and the organic layer was washed twice with 1 M hydrochloric acid (2 mL) and once with water (2 mL). The organic layer was dried over sodium sulfate, and the solvent was distilled away, whereby 2-methyl-3H-indole-3-spiro-1′-cyclohexane (24 mg; 0.12 mmol; yield, 1.2%; purity, 95% or more) was obtained.
Quantity
1.242 g
Type
reactant
Reaction Step One
Quantity
0.931 g
Type
reactant
Reaction Step One
Quantity
0.259 g
Type
reactant
Reaction Step One
Name
Ru3(CO)12
Quantity
32 mg
Type
catalyst
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.